Home > Products > Building Blocks P15822 > Minodronic acid
Minodronic acid - 180064-38-4

Minodronic acid

Catalog Number: EVT-276525
CAS Number: 180064-38-4
Molecular Formula: C9H12N2O7P2
Molecular Weight: 322.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Minodronic acid is a third-generation nitrogen-containing bisphosphonate, belonging to a class of drugs known for their potent inhibition of bone resorption. [] It was first developed and approved for the treatment of osteoporosis in Japan. [] Minodronic acid has demonstrated significant efficacy in suppressing bone resorption compared to other bisphosphonates, making it a valuable tool in the study of bone metabolism and related disorders. []

Future Directions
  • Polymorphism Studies: Investigating the different polymorphic forms of Minodronic acid and their potential impact on its bioavailability and efficacy could enhance our understanding of its pharmaceutical applications. []
  • Long-Term Effects: Evaluating the long-term safety and efficacy of Minodronic acid, especially in the context of monthly dosing regimens, is crucial for optimizing treatment strategies. []
  • Combination Therapies: Exploring the synergistic effects of Minodronic Acid with other therapeutic agents, such as vitamin K2 and vitamin D3, could lead to improved treatment outcomes for various bone disorders. []
  • Expanding Applications: Investigating its potential in other areas such as cancer research, particularly its role in combination therapies and its effect on specific cancer cell types. [, ]

Etidronic Acid

  • Compound Description: Etidronic acid is a first-generation bisphosphonate used to treat osteoporosis. It exhibits a strong inhibitory effect on bone mineralization and a weaker effect on bone resorption compared to other bisphosphonates. []

Alendronic Acid

  • Compound Description: Alendronic acid is a second-generation bisphosphonate widely used in treating osteoporosis. It effectively inhibits bone resorption and has been shown to increase bone mineral density. [, ]
  • Relevance: Alendronic acid is another bisphosphonate like minodronic acid, sharing the target of inhibiting bone resorption. Clinical studies have been conducted comparing the efficacy of minodronic acid to alendronic acid, demonstrating that minodronic acid has a comparable or even greater effect on bone mineral density and fracture prevention. [, ]

Risedronic Acid

  • Compound Description: Risedronic acid is a second-generation bisphosphonate similar to alendronic acid. It effectively inhibits bone resorption and is used to treat osteoporosis. [, , ]
  • Relevance: Risedronic acid, another bisphosphonate, shares the bone resorption inhibition mechanism with minodronic acid. Like alendronic acid, risedronic acid's efficacy has also been compared to minodronic acid in clinical trials, with results suggesting minodronic acid possesses at least comparable effectiveness. [, ]

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid

  • Compound Description: 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid serves as a crucial intermediate in the synthesis of minodronic acid. [, , ]
  • Relevance: This compound is a direct precursor to minodronic acid, representing a crucial step in its chemical synthesis. The phosphorylation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid leads to the formation of minodronic acid. [, , ]

2-(Imidazo[1,2-a]pyridin-3-yl)acetic Acid Hydrochloride

  • Compound Description: 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is another important intermediate in minodronic acid synthesis. [, , ]
  • Relevance: This compound represents a salt form of the key intermediate 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid. Similar to its free acid counterpart, it plays a vital role in the synthetic pathway of minodronic acid. []

2-(Imidazo[1,2-a]pyridin-3-yl)ethyl Acetate

  • Compound Description: 2-(Imidazo[1,2-a]pyridin-3-yl)ethyl acetate acts as an intermediate in the synthesis of minodronic acid. [, , ]
  • Relevance: This compound is another precursor in the multi-step synthesis of minodronic acid. It undergoes specific chemical transformations to ultimately yield the final minodronic acid molecule. [, ]

3-(2-Hydroxy-2,2-diphosphonoethyl)-4H-imidazo[1,2-a]pyridine-4-oxide

  • Compound Description: This compound is a process-related impurity identified during the synthesis of minodronic acid. []
  • Relevance: As a process-related impurity, its presence could potentially impact the quality and purity of the final minodronic acid product. Understanding and controlling the formation of such impurities is crucial during the drug development process. []

2,5-Dihydroxy-3,6-bis(imidazo[1,2-a]pyridine-3-ylmethyl)-2,5-dioxo-1,4,2,5-dioxodiphosphonium-3,6-diyl) bisphosphonic acid

  • Compound Description: Similar to the previous compound, this complex molecule represents another process-related impurity identified during minodronic acid synthesis. []
  • Relevance: The presence of this impurity, along with others, highlights the challenges in synthesizing complex molecules like minodronic acid. Careful monitoring and optimization of the synthetic process are essential to ensure the drug's purity and safety. []

2,6-Diaminopyridine

  • Compound Description: 2,6-Diaminopyridine is a potential genotoxic impurity (PGI) that may be present in minodronic acid. []
  • Relevance: Genotoxic impurities can potentially cause DNA damage, raising concerns about carcinogenicity. Therefore, it is crucial to strictly control the levels of 2,6-diaminopyridine in minodronic acid during its production. []

3-(3-Pyridyl)-2-hydroxy-2-phosphonopropanoic acid (3-PEHPC)

  • Compound Description: 3-PEHPC is a phosphonocarboxylate analog of risedronic acid, another bisphosphonate. It exhibits weaker bone affinity than risedronic acid and shows weak inhibition of Rab geranylgeranyl transferase (RGGT), an enzyme involved in the prenylation of Rab GTPases. []
  • Relevance: While structurally similar to bisphosphonates like minodronic acid, 3-PEHPC demonstrates a different activity profile. It suggests potential alternative mechanisms for targeting bone resorption or other cellular processes involving Rab GTPases. []

2-Hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC)

  • Compound Description: 3-IPEHPC is a phosphonocarboxylate analog of minodronic acid. It demonstrates selective inhibition of Rab11 prenylation and exhibits significantly higher potency in inhibiting RGGT and reducing cell viability compared to 3-PEHPC. []
  • Relevance: 3-IPEHPC, as a direct analog of minodronic acid, provides valuable insights into structure-activity relationships. Its enhanced potency compared to 3-PEHPC highlights the importance of the imidazo[1,2-a]pyridine moiety for its biological activity. []
Classification and Source

Minodronic acid falls under the category of small molecules and is classified as a bisphosphonate. It is synthesized from imidazo[1,2-a]pyridine derivatives and phosphonic acid compounds. The compound's development was spearheaded by Nippon Shinyaku Co., Ltd., which aimed to create a more effective treatment for bone resorption disorders.

Synthesis Analysis

The synthesis of minodronic acid involves several key steps, utilizing various chemical reactions to construct its complex molecular framework.

General Synthesis Method

  1. Starting Material: The synthesis begins with 2-imidazo[1,2-a]pyridine.
  2. Mannich Reaction: This compound undergoes a Mannich reaction with paraformaldehyde and dimethylamine hydrochloride to yield 3-[(N,N-dimethylamino)methyl]imidazo[1,2-a]pyridine.
  3. Formation of Quaternary Ammonium Salt: The product is then reacted with bromoethane to form a quaternary ammonium salt.
  4. Cyanation: This intermediate is treated with sodium cyanide to produce 3-cyanoethyl imidazo[1,2-a]pyridine.
  5. Hydrolysis: Under alkaline conditions, hydrolysis yields 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.
  6. Phosphorylation: Finally, the compound undergoes phosphorylation using phosphorus trichloride to yield minodronic acid.

A notable synthesis method reported in patent CN112390823A describes the use of methanol as a solvent during crystallization at controlled temperatures (10-20 °C), achieving a yield of 87.1% for minodronic acid .

Molecular Structure Analysis

Minodronic acid has the following molecular characteristics:

  • Chemical Formula: C₉H₁₂N₂O₇P₂
  • Molecular Weight: 322.1483 g/mol
  • IUPAC Name: (1-hydroxy-2-{imidazo[1,2-a]pyridin-3-yl}-1-phosphonoethyl)phosphonic acid
  • Structural Features: The molecule includes two phosphonic acid groups and an imidazo[1,2-a]pyridine ring system.
Chemical Reactions Analysis

Minodronic acid participates in several chemical reactions relevant to its synthesis and therapeutic action:

  1. Phosphorylation Reactions: The introduction of phosphonic groups is critical for its activity as a bisphosphonate.
  2. Hydrolysis Reactions: In aqueous environments, minodronic acid can undergo hydrolysis, affecting its bioavailability and stability.
  3. Interaction with Biological Targets: Minodronic acid acts primarily by inhibiting farnesyl pyrophosphate synthase—a key enzyme in the mevalonate pathway—leading to decreased osteoclast activity and reduced bone resorption .
Mechanism of Action

Minodronic acid exerts its pharmacological effects primarily through:

  • Inhibition of Osteoclasts: By inhibiting farnesyl pyrophosphate synthase, minodronic acid disrupts the mevalonate pathway essential for osteoclast function.
  • Reduction of Bone Resorption: This inhibition leads to decreased osteoclast-mediated bone resorption, resulting in increased bone density.
  • Clinical Efficacy: Clinical studies have shown that minodronic acid significantly improves bone mineral density in postmenopausal women compared to other bisphosphonates like alendronic acid .
Physical and Chemical Properties Analysis

Minodronic acid exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 8.68 mg/mL
  • LogP (Octanol-Water Partition Coefficient): -0.48 (indicating hydrophilicity)
  • pKa Values:
    • Strongest Acidic: 0.68
    • Strongest Basic: 6.07
  • Polar Surface Area: 152.59 Ų
  • Hydrogen Bond Donors/Acceptors: 5/8 respectively

These properties contribute to its bioavailability and therapeutic effectiveness.

Applications

Minodronic acid has several significant applications in medical science:

  1. Treatment of Osteoporosis: It is primarily used for managing osteoporosis in postmenopausal women and individuals with age-related bone loss.
  2. Management of Hypercalcemia: Effective in treating hypercalcemia associated with malignancies.
  3. Potential Antitumor Effects: Investigated for its ability to counteract osteolysis caused by tumors and myeloma, suggesting broader oncological applications .
Introduction to Minodronic Acid

Historical Development of Bisphosphonates in Osteoporosis Management

Bisphosphonates emerged as foundational therapeutics for osteoporosis by targeting pathological bone resorption. First-generation compounds like Etidronic acid demonstrated the ability to inhibit hydroxyapatite dissolution but exhibited limited antiresorptive potency and risked impairing bone mineralization. Second-generation nitrogen-containing bisphosphonates (e.g., Alendronic acid, Pamidronic acid) featured aminoalkyl side chains, enhancing specificity for osteoclast inhibition via mevalonate pathway disruption. Clinical trials established their efficacy in reducing vertebral fractures and increasing bone mineral density, becoming first-line therapies. Despite these advances, demands persisted for agents with improved bioavailability, potency, and dosing flexibility. This prompted the development of third-generation bisphosphonates characterized by heterocyclic nitrogen motifs. Minodronic acid (initially coded YM-529 or ONO-5920) was synthesized in Japan during the late 1990s–early 2000s, receiving approval for osteoporosis treatment in Japan in 2009. Its design specifically optimized bone affinity and farnesyl pyrophosphate synthase (FPPS) inhibition potency, positioning it as a clinically significant advancement within the bisphosphonate class [1] [6] [8].

Table 1: Evolution of Key Bisphosphonate Generations

GenerationRepresentative CompoundsKey Structural FeaturesRelative Potency (vs. Etidronic acid)
FirstEtidronic acidSimple alkyl/chloro (non-nitrogen)1x
SecondAlendronic acid, Pamidronic acidAminoalkyl chains10–100x
ThirdMinodronic acid, Zoledronic acidNitrogen-containing heterocycles100–1000x

Chemical Structure and Classification of Minodronic Acid

Minodronic acid is systematically named [1-hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid). Its molecular formula is C~9~H~12~N~2~O~7~P~2~ (molecular weight: 322.15 g/mol). Structurally, it comprises:

  • A central geminal bisphosphonate group [P-C(OH)-P]: The phosphonate groups (P~O~3~H~2~)~2~ confer high affinity for bone mineral hydroxyapatite via tridentate calcium chelation. The hydroxyl group (-OH) at the carbon bridge significantly enhances this binding affinity, acting as a "bone hook" [1] [8].
  • An imidazo[1,2-a]pyridine ring linked to the central carbon: This fused bicyclic heterocycle contains two nitrogen atoms and provides the critical nitrogen functionality distinguishing third-generation bisphosphonates. The planar, aromatic ring system facilitates potent interactions with the hydrophobic pocket of FPPS [4] [5] [8].

Minodronic acid hydrate (containing one water molecule in the crystalline form) is the typical drug substance. The P-C-P bond (~119.4° bond angle) confers greater hydrolytic stability compared to the acid-labile P-O-P bond in endogenous pyrophosphate (PP~i~), its physiological analog. While mimicking PP~i~'s geometry for mineral binding, the P-C-P linkage and heterocyclic R-group substitution render Minodronic acid metabolically stable and resistant to enzymatic degradation [4] [8].

Table 2: Key Structural Features and Physicochemical Properties of Minodronic Acid

Structural ComponentRole/Property
Geminal Bisphosphonate (P-C-P)High-affinity calcium chelation; bone mineral targeting; metabolic stability
Hydroxyl group (-OH) at C1"Bone hook"; enhances hydroxyapatite binding affinity via tridentate coordination
Imidazo[1,2-a]pyridine ringNitrogen heterocycle enabling potent FPPS inhibition; defines third-generation class
pKa values (approx.)pKa~1~ < 2, pKa~2~ ~2-3, pKa~3~ ~7-8, pKa~4~ >10; predominantly dianionic/trianionic at physiological pH

Pharmacological Classification as a Third-Generation Bisphosphonate

Minodronic acid is definitively classified as a third-generation bisphosphonate based on its chemical structure (heterocyclic nitrogen-containing side chain) and its mechanism of action (potent inhibition of FPPS within the mevalonate pathway). This classification reflects its position as an optimized successor to earlier generations:

  • Potency: It demonstrates significantly greater antiresorptive potency in vitro and in vivo compared to predecessors. Specifically, Minodronic acid is approximately 1000 times more potent than Etidronic acid (first-generation) and 10-100 times more potent than Alendronic acid (second-generation) in inhibiting bone resorption [1] [3] [6].
  • Mechanism: Like other nitrogen-containing bisphosphonates (N-BPs), its primary intracellular mechanism involves inhibition of farnesyl pyrophosphate synthase (FPPS). Accumulation of upstream isoprenoid intermediates (isopentenyl pyrophosphate, IPP; dimethylallyl pyrophosphate, DMAPP) disrupts the prenylation (geranylgeranylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac) essential for osteoclast survival, cytoskeletal organization, and ruffled border formation. This disruption triggers osteoclast apoptosis and profound suppression of bone resorption [1] [5] [6].
  • Unique Pharmacological Feature: Beyond FPPS inhibition, Minodronic acid exhibits antagonism of purinergic P2X~2/3~ receptors. These receptors are implicated in nociceptive signaling, particularly in conditions involving bone pain. This ancillary activity, not shared by all bisphosphonates, suggests a potential mechanistic role in reducing osteoporotic pain alongside its antiresorptive action [10].

Table 3: Key Enzymatic Inhibition Parameters of Minodronic Acid

Target EnzymeCell/Assay SystemReported IC~50~Significance
Farnesyl Pyrophosphate Synthase (FPPS)Human recombinant enzyme~3-8 nMPrimary mechanism; prevents geranylgeranylation of osteoclast GTPases
P2X~2/3~ ReceptorsNeuronal signaling modelsNot quantified (Functional Antagonist)Potential role in modulating bone-related pain pathways
Comparison: Zoledronic Acid (FPPS)Human recombinant enzyme~3-5 nMSimilar order of magnitude

Properties

CAS Number

180064-38-4

Product Name

Minodronic acid

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid

Molecular Formula

C9H12N2O7P2

Molecular Weight

322.15 g/mol

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)

InChI Key

VMMKGHQPQIEGSQ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Synonyms

(1-hydroxy-2-(imidazo(1,2-a)-pyridin-3-yl)ethylidene)bisphosphonic acid monohydrate
1-hydroxy-2-(imidazo(1,2-a)pyridin-3-yl)ethane-1,1-bisphosphonic acid monohydrate
minodronate
minodronic acid hydrate
ONO-5920
Phosphonic acid, (1-hydroxy-2-imidazo(1,2-a)pyridin-3-ylethylidene)bis-
YH 529
YH-529
YH529
YM 529
YM-529
YM529

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.